Benzyloxyacetone

Description

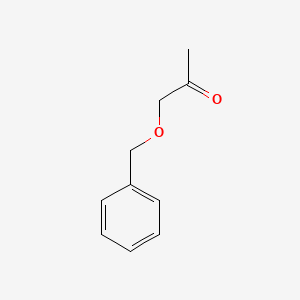

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRKVGUSQWDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395111 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22539-93-1 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Benzyloxyacetone As a Chemical Compound

Benzyloxyacetone, systematically named 1-(benzyloxy)propan-2-one, is an organic compound characterized by the presence of a ketone functional group and a benzyl (B1604629) ether moiety. scbt.com This bifunctional nature is central to its chemical reactivity and utility in synthesis. The benzyl group serves as a protecting group for a hydroxyl function, which can be unveiled later in a synthetic sequence, while the ketone and its adjacent α-carbon provide reactive sites for a variety of carbon-carbon bond-forming reactions.

The compound is a combustible liquid with a boiling point of 259 °C. Its structure combines an aromatic phenyl ring with an aliphatic ketone chain, linked by an ether bond, rendering it a useful intermediate in the synthesis of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22539-93-1 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Boiling Point | 259 °C |

| Density | 1.04 g/mL at 25 °C |

| Refractive Index | n20/D 1.512 |

| SMILES | CC(=O)COCc1ccccc1 |

| InChI Key | YHMRKVGUSQWDGZ-UHFFFAOYSA-N |

Historical Context of Benzyloxyacetone in Organic Synthesis

The utility of benzyloxyacetone in organic synthesis has been recognized for decades, with early research focusing on establishing viable synthetic routes to the compound itself. A notable 1955 study highlighted the challenges in its preparation. rsc.org The researchers reported that the Williamson ether synthesis, a common method for forming ethers, failed to produce this compound in tolerable yields. rsc.org Similarly, the reaction between chloroacetone and sodium benzyl (B1604629) oxide was also unsuccessful. rsc.org

The same study, however, described a successful, albeit multi-step, route starting from benzyl chloride, formaldehyde, and potassium cyanide to form benzyloxyacetonitrile. rsc.org This intermediate was then converted to this compound using a Grignard reagent, specifically methylmagnesium iodide. rsc.org This early work not only provided a reliable method for synthesizing this compound but also explored its reactivity, for instance, its condensation reaction with benzaldehyde. rsc.org These foundational studies were crucial in making this compound more accessible to the broader chemical community and paving the way for its use as a versatile building block.

Significance of Benzyloxyacetone in Contemporary Chemical Research

Fundamental Reaction Classes

The chemical behavior of this compound is dictated by the interplay between its ketone carbonyl group and the two distinct α-carbon positions. This structure allows it to participate in a variety of fundamental reaction classes, which are crucial for synthetic organic chemistry.

The Aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate (the nucleophile) with a carbonyl compound (the electrophile) to form a β-hydroxy carbonyl compound. egyankosh.ac.in this compound, as an unsymmetrical ketone, can be deprotonated to form an enolate, which then adds to an aldehyde.

In a direct aldol reaction, this compound acts as the enolate precursor, reacting with an aldehyde acceptor. The reaction is typically catalyzed by either a base or an acid. Under basic conditions, a base abstracts an α-proton from this compound to form a resonance-stabilized enolate. This enolate then nucleophilically attacks the carbonyl carbon of an aldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, known as the aldol adduct.

Alternatively, organocatalysis, often employing proline or its derivatives, facilitates the direct aldol reaction through an enamine intermediate. The catalyst reacts with the ketone to form a nucleophilic enamine, which then adds to the aldehyde. This approach has gained prominence for its ability to achieve high stereoselectivity under mild conditions. udel.edumasterorganicchemistry.com The reaction of this compound with various aldehydes under these conditions provides access to complex polyoxygenated structures.

When this compound reacts with an aldehyde, two new stereocenters can be created, leading to the possibility of syn and anti diastereomers. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate intermediate and the reaction conditions. The Zimmerman-Traxler model is widely used to predict the diastereoselectivity of metal-catalyzed aldol reactions. harvard.edu It proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. harvard.edu

A (Z)-enolate generally leads to the syn-aldol product, as the substituent on the aldehyde (R) preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. harvard.edu

An (E)-enolate typically affords the anti-aldol product through a similar chair-like transition state where the R group also adopts an equatorial position. harvard.edu

The formation of (Z) or (E) enolates can be influenced by the choice of base, solvent, and metal counterion. For instance, dialkylboron triflates are known to selectively produce (Z)-boron enolates, which subsequently yield syn-aldol products with high diastereoselectivity. harvard.edu

Table 1: Expected Diastereoselectivity in Aldol Reactions of this compound with a Generic Aldehyde (R-CHO)

| Enolate Geometry | Expected Major Product | Dominant Transition State Model |

|---|---|---|

| (Z)-enolate | syn-aldol | Zimmerman-Traxler (Chair-like) |

This table illustrates the predicted stereochemical outcomes based on established models of aldol reactivity.

As an unsymmetrical ketone, this compound possesses two non-equivalent α-carbons: the methyl group (C1) and the benzyloxymethylene group (C3). Deprotonation can occur at either site, leading to two different regioisomeric enolates. The control of regioselectivity is a critical aspect of its aldol chemistry.

Kinetic Enolate : This enolate is formed by the removal of the most accessible, sterically unhindered proton. In this compound, the protons on the methyl group (C1) are less sterically hindered. Therefore, deprotonation at this site is faster, leading to the kinetic enolate. Conditions that favor the kinetic enolate include the use of a strong, bulky, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA), aprotic solvents (e.g., THF), and low temperatures (e.g., -78 °C). egyankosh.ac.instackexchange.combham.ac.uk These conditions ensure that the deprotonation is rapid and irreversible. quimicaorganica.org

Thermodynamic Enolate : This is the more stable enolate, which is typically the more substituted one. For this compound, deprotonation at the benzyloxymethylene carbon (C3) leads to a more substituted double bond in the enolate structure, making it the thermodynamic product. Conditions that allow for equilibration between the two enolates favor the formation of the more stable thermodynamic isomer. Such conditions include weaker bases, protic solvents, and higher temperatures. stackexchange.combham.ac.uk

The ability to selectively generate either the kinetic or thermodynamic enolate allows for controlled synthesis of different constitutional isomers of the aldol product. quimicaorganica.org

Table 2: Conditions Controlling Regioselectivity in Enolate Formation from this compound

| Factor | Kinetic Control (favors C1 deprotonation) | Thermodynamic Control (favors C3 deprotonation) |

|---|---|---|

| Base | Strong, bulky (e.g., LDA, LiHMDS) | Weaker (e.g., NaH, NaOR) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C or reflux) |

| Solvent | Aprotic (e.g., THF, Diethyl ether) | Protic or aprotic (allows equilibration) |

| Reaction Time | Short | Long |

This table summarizes the general conditions used to control the site of deprotonation in unsymmetrical ketones like this compound.

The Wittig reaction is a powerful method for synthesizing alkenes by reacting a carbonyl compound, such as this compound, with a phosphorus ylide (a Wittig reagent). mnstate.edulibretexts.org The reaction is highly versatile and creates the carbon-carbon double bond at a specific location, avoiding the formation of regioisomeric mixtures that can occur in elimination reactions. mnstate.edu The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. masterorganicchemistry.com

The mechanism proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. masterorganicchemistry.com Under salt-free conditions, it is now widely believed that the oxaphosphetane is formed directly via a concerted [2+2] cycloaddition. harvard.edu This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.

The stereochemistry of the resulting alkene in a Wittig reaction is largely determined by the nature of the phosphorus ylide. Non-stabilized ylides, where the group attached to the carbanion is an alkyl or hydrogen, typically react under kinetic control to produce (Z)-alkenes with high selectivity. quimicaorganica.orgharvard.edu

This Z-selectivity arises from the geometry of the transition state leading to the oxaphosphetane. It is proposed that the ylide approaches the aldehyde or ketone from the side to form a puckered, four-centered transition state. To minimize steric interactions between the substituents on the ylide and the carbonyl compound, the kinetically favored pathway leads to the cis-substituted oxaphosphetane, which then decomposes to the (Z)-alkene. harvard.edu This process is favored under salt-free conditions, as lithium salts can sometimes lead to equilibration of intermediates and reduced stereoselectivity. harvard.edu

Table 3: Expected Stereoselectivity in Wittig Reaction of this compound with Non-Stabilized Ylides (Ph₃P=CHR)

| Ylide Type | R Group on Ylide | Expected Major Alkene Isomer |

|---|---|---|

| Non-stabilized | Alkyl, H | (Z)-alkene |

| Semi-stabilized | Aryl, Vinyl | Mixture of (E) and (Z)-alkenes |

This table outlines the general stereochemical trends observed in the Wittig reaction based on ylide stability.

Wittig Olefination Reactions

Application in Terpenoid Synthesis

This compound serves as a versatile building block in the synthesis of terpenoids, a large and diverse class of naturally occurring organic compounds. Its utility stems from the presence of both a ketone carbonyl group and a protected primary alcohol, allowing for a variety of chemical transformations to construct the carbon skeletons of terpenoids.

One key reaction is the Wittig reaction , which converts the ketone functionality of this compound into a carbon-carbon double bond, a common structural motif in terpenoids. masterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent. The specific stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org This stereocontrol is crucial in the synthesis of complex terpenoids where specific double bond geometries are required.

Another important application of this compound in terpenoid synthesis is through aldol condensation reactions. magritek.comyoutube.com In these reactions, the enolate of this compound, formed under basic or acidic conditions, acts as a nucleophile and attacks a carbonyl compound, forming a β-hydroxy ketone. Subsequent dehydration of this intermediate can lead to the formation of α,β-unsaturated ketones, which are valuable precursors for further elaborations in terpenoid synthesis. The regioselectivity of the enolate formation from this compound is a key consideration in planning such synthetic routes.

While direct and extensive research specifically detailing the synthesis of a wide array of terpenoids from this compound is not broadly published in readily accessible literature, its structural features make it a logical and valuable precursor for the construction of various isoprenoid units, the fundamental building blocks of all terpenoids.

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.orgthermofisher.com The product of this reaction is a β-amino carbonyl compound, known as a Mannich base. adichemistry.comwikipedia.org

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the amine and formaldehyde. adichemistry.comwikipedia.orgyoutube.com this compound, under the reaction conditions (typically acidic), tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final Mannich base. adichemistry.comwikipedia.org

A typical example involves the reaction of this compound with formaldehyde and dimethylamine hydrochloride. The resulting Mannich base can be a valuable synthetic intermediate. For instance, these bases can undergo elimination to form α,β-unsaturated ketones or be subjected to reduction to yield γ-amino alcohols. thermofisher.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Formaldehyde | Dimethylamine | 1-(Benzyloxy)-4-(dimethylamino)butan-2-one |

| This compound | Benzaldehyde | Aniline | 1-(Benzyloxy)-3-phenyl-3-(phenylamino)propan-2-one |

This table presents hypothetical products based on the general mechanism of the Mannich reaction, as specific experimental data for these exact reactions with this compound were not found in the searched literature.

Oxidation and Reduction Reactions

The chemical reactivity of this compound allows for selective oxidation and reduction at its carbonyl group.

Oxidation of the ketone functionality in this compound can lead to the formation of benzyloxyacetic acid. sigmaaldrich.com Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity. Common oxidizing agents include chromic acid and potassium permanganate. The oxidation typically proceeds via the formation of a hydrate intermediate when the reaction is carried out in aqueous media.

Reduction of the carbonyl group in this compound yields 1-benzyloxy-2-propanol. This transformation can be achieved using a variety of reducing agents. Metal hydrides, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used for this purpose. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel is another effective method. The choice of reducing agent can influence the stereochemical outcome of the reaction if a chiral center is formed.

| Reaction Type | Starting Material | Reagent(s) | Product |

| Oxidation | This compound | Potassium permanganate | Benzyloxyacetic acid |

| Reduction | This compound | Sodium borohydride | 1-Benzyloxy-2-propanol |

This table provides examples of expected products from the oxidation and reduction of this compound based on general organic chemistry principles.

Mechanistic Investigations

Role of Catalysts in Reaction Mechanisms

Organocatalytic Mechanisms (e.g., Iminium-Enamine Activation)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful tool for controlling the reactivity and stereoselectivity of reactions involving this compound. A prominent mechanism in organocatalysis is the dual activation strategy involving iminium and enamine intermediates. nobelprize.orgaalto.firesearchgate.net

In the context of an aldol reaction with this compound, a chiral secondary amine catalyst, such as proline or its derivatives, reacts with the carbonyl group of this compound to form a nucleophilic enamine intermediate. nih.govwikipedia.orgunits.itnih.gov This enamine is more nucleophilic than the corresponding enolate, facilitating its addition to an electrophile, such as an aldehyde.

Simultaneously, the same catalyst can react with the aldehyde electrophile to form an electrophilic iminium ion . princeton.edu This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack by the enamine. This dual activation pathway, where the catalyst activates both the nucleophile (as an enamine) and the electrophile (as an iminium ion), is a key principle in many asymmetric organocatalytic reactions. nobelprize.org The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst in the transition state.

Dual Hydrogen Bonding Activation

Bifunctional organocatalysts, particularly those based on a thiourea scaffold, can effectively catalyze reactions of this compound through dual hydrogen bonding activation. rsc.orgrsc.orgnih.govresearchgate.net These catalysts possess both a hydrogen-bond donating moiety (the thiourea) and a hydrogen-bond accepting or Brønsted basic site (e.g., a tertiary amine). beilstein-journals.orgd-nb.inforesearchgate.net

In a reaction such as an asymmetric Mannich or aldol reaction, the thiourea group of the catalyst can activate the electrophile (e.g., an imine or an aldehyde) by forming two hydrogen bonds with its heteroatom (nitrogen or oxygen). beilstein-journals.orgnih.govnih.gov This dual hydrogen bonding increases the electrophilicity of the substrate. Simultaneously, the basic site on the catalyst can deprotonate the α-carbon of this compound, facilitating the formation of the enolate nucleophile.

This cooperative activation of both the electrophile and the nucleophile by a single catalyst molecule in a well-defined chiral environment allows for high levels of stereocontrol in the carbon-carbon bond-forming step. The precise orientation of the substrates within the catalyst's chiral pocket dictates the facial selectivity of the attack and, consequently, the enantioselectivity of the product.

Intermediate Species Formation

In chemical reactions, a reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to create the products. The study of these species is crucial for understanding the stepwise sequence of a reaction mechanism. For this compound, various reactions proceed through distinct and characterizable intermediates, primarily involving the activation of the α-carbon adjacent to the ketone.

One of the most common intermediates is the enolate , formed by the deprotonation of the α-carbon. This nucleophilic species is central to reactions like the aldol condensation. In the presence of a base, this compound loses a proton to form a resonance-stabilized enolate. This intermediate can then attack an electrophile, such as the carbonyl carbon of an aldehyde.

In acid-catalyzed condensations, such as the reaction of this compound with benzaldehyde, a complex series of intermediates can be generated. The reaction can lead to the formation of an unsaturated diketone, which subsequently undergoes an internal Michael reaction. This intramolecular cyclization proceeds through a cyclopentanone intermediate, ultimately yielding a 1,2-diphenylcyclopentane-3,4-dione derivative.

Furthermore, the benzyloxy group itself can play a significant role in stabilizing transient intermediates. Research on analogous systems has shown that a strategically positioned benzyloxy group can stabilize a transient cationic species through neighboring group participation. This interaction can occur when a reaction proceeds through a pathway involving a carbocation or a species with significant positive charge buildup, influencing the reaction's course and outcome.

| Reaction Type | Key Intermediate(s) | Formation Mechanism | Role of Intermediate |

| Base-Catalyzed Aldol Condensation | Enolate | Deprotonation of α-carbon | Nucleophilic attack on electrophile |

| Acid-Catalyzed Condensation with Benzaldehyde | Unsaturated Diketone, Cyclopentanone derivative | Aldol condensation followed by dehydration and intramolecular Michael reaction | Precursor to cyclic final product |

| Electrophilic Addition (Hypothetical) | Oxonium ion, Stabilized Cationic Species | Neighboring group participation from the benzyloxy ether oxygen | Directs reaction pathway and influences stereochemistry |

Stereochemical Control Mechanisms

Stereochemical control refers to the ability to direct a chemical reaction to favor the formation of one stereoisomer over another. In reactions involving this compound, the α-benzyloxy group exerts significant influence, acting as an intrinsic source of stereocontrol. This is a form of substrate control, where a feature of the reacting molecule dictates the stereochemical outcome. youtube.comrijournals.com

A prominent example is the direct aldol reaction between this compound and 4-nitrobenzaldehyde, which predominantly yields the syn-diastereomer. This high degree of diastereoselectivity is attributed to the formation of a highly organized transition state. The prevailing mechanism is believed to involve chelation, where a Lewis acidic catalyst or metal cation coordinates simultaneously to the carbonyl oxygen of this compound and the oxygen atom of the benzyloxy group. This coordination creates a rigid, cyclic, six-membered ring-like transition state. The aldehyde then approaches this rigid structure from the less sterically hindered face, leading to the preferential formation of the syn-aldol product.

In other reaction types, the benzyloxy group can influence stereochemistry through non-chelation models. Studies involving chiral allylsilanes have demonstrated that a benzyloxy group can reverse the typical diastereoselectivity of a reaction. This effect is proposed to arise from neighboring group interactions with a transient cationic intermediate, which can favor a thermodynamically controlled pathway over the kinetically preferred one. This participation changes the effective trajectory of the incoming electrophile, thereby altering the stereochemical outcome. Such mechanisms highlight the versatile role of the benzyloxy moiety in directing the three-dimensional arrangement of atoms in the product. youtube.com

| Reaction | Reagents | Major Product Stereochemistry | Proposed Control Mechanism |

| Direct Aldol Reaction | This compound, 4-Nitrobenzaldehyde | syn-diastereomer | Substrate Control : Formation of a rigid, chelated six-membered transition state involving the catalyst, the ketone carbonyl, and the ether oxygen. |

| Cyclization Reactions | Chiral allylsilanes with a γ-benzyloxy group (analogous system) | Reversal of diastereoselectivity | Substrate Control : Neighboring group participation stabilizing a cationic intermediate, leading to thermodynamic product distribution. |

Computational Studies on Reaction Mechanisms

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in peer-reviewed literature, the methodologies for such investigations are well-established and routinely applied to similar chemical systems. ccspublishing.org.cn Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate complex reaction pathways, characterize transient intermediates, and explain observed selectivities. rsc.orgmdpi.com

A computational investigation into the reaction mechanisms of this compound would typically begin with mapping the potential energy surface (PES) for a given reaction, such as its aldol condensation. aiche.org This involves calculating the energies of reactants, products, and all conceivable intermediates and transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.netwikipedia.org

Methods like Synchronous Transit-Guided Quasi-Newton (STQN), available in software packages like Gaussian, are used to locate transition state structures (e.g., using QST2 or QST3 keywords). youtube.comgoogle.com Once a transition state is located, frequency calculations are performed to verify that it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to predict reaction rates and understand which mechanistic pathways are kinetically favorable.

For stereoselective reactions, DFT calculations are instrumental in explaining the origin of stereocontrol. By calculating the energies of the different diastereomeric transition states (e.g., those leading to syn vs. anti products in an aldol reaction), researchers can determine which pathway has a lower activation barrier. The transition state with the lower energy corresponds to the major product observed experimentally, providing a quantitative basis for the stereochemical outcome. rsc.org

| Computational Method | Application in Studying this compound Reactions | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules. | Geometry optimization of reactants, intermediates, and products; determination of relative stabilities. ccspublishing.org.cn |

| Potential Energy Surface (PES) Scan | Exploring the energy landscape as a function of specific geometric parameters (e.g., bond lengths). | Identification of energy minima (stable species) and maxima; providing an initial guess for transition state structures. scm.com |

| Transition State (TS) Search (e.g., QST2/3, Berny) | Locating the saddle point on the PES between reactants and products. | Determination of the exact geometry of the transition state; calculation of the activation energy barrier. researchgate.netyoutube.com |

| Frequency Calculation | Calculation of vibrational frequencies of a stationary point on the PES. | Confirmation of a structure as a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). google.com |

Applications of Benzyloxyacetone in Complex Molecule Synthesis

General Synthetic Applications

Benzyloxyacetone is employed as a precursor in the synthesis of various organic compounds, including 7-benzyloxy-6-methyl-5-hepten-1-yne and (Z)-2-methylhept-2-en-6-yn-1-ol. sigmaaldrich.comsigmaaldrich.com

Synthesis of Specific Chiral Derivatives

A significant application of this compound is in the synthesis of chiral α-substituted acetones through direct aldol (B89426) reactions. sigmaaldrich.com For instance, the reaction of this compound with 4-nitrobenzaldehyde, catalyzed by (S)-BINAM-L-prolinamide and benzoic acid, predominantly yields the syn-diastereoisomer. sigmaaldrich.comsigmaaldrich.com This stereoselectivity is crucial for the construction of specific stereoisomers of more complex molecules. The reaction's outcome, whether favoring the syn or anti product, can be influenced by the choice of catalyst and reaction conditions. researchgate.net

This compound serves as a substrate for the synthesis of enantioenriched 1,2-propanediol derivatives, which are valuable chiral building blocks in medicinal chemistry. rsc.orgrsc.org A key method for this transformation is the microbial reduction of the ketone functionality. rsc.org This biocatalytic approach allows for the highly selective production of one enantiomer over the other. For example, baker's yeast (Saccharomyces cerevisiae) can be used to reduce this compound to (S)-(+)-1,2-propanediol, 1-benzyl ether. sigmaaldrich.comsigmaaldrich.com The use of different microbial strains, such as Pichia pastoris, can also be effective and may offer advantages in terms of deuteration for isotopic labeling studies. rsc.org

This compound is a precursor in the synthesis of certain dioxolane derivatives, which are recognized as important structural motifs in many pharmacologically active molecules. lookchem.comchemicalbook.com Specifically, it is a starting material for the synthesis of (2S,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane and (2R,4RS)-4-acetoxy-2-[(benzyloxy)methyl]-2-methyldioxolane. sigmaaldrich.comlookchem.comsigmaaldrich.com The 1,3-dioxolane (B20135) ring system is a five-membered cyclic acetal (B89532) that is found in various compounds with antiviral and antifungal properties. chemicalbook.com The synthesis of these derivatives from this compound highlights its role in creating complex heterocyclic structures.

Advanced Analytical Methods for Benzyloxyacetone Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of molecular analysis, providing fundamental insights into the chemical structure of benzyloxyacetone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic framework. While specific experimental data is cataloged in spectral databases, the expected chemical shifts can be predicted based on the compound's structure. nih.gov

In ¹H NMR spectroscopy, the distinct chemical environments of the protons result in characteristic signals. The three protons of the methyl group (CH₃) adjacent to the carbonyl are expected to appear as a singlet. The methylene (B1212753) protons (CH₂) situated between the ether oxygen and the carbonyl group will also produce a singlet, as will the benzylic methylene protons (O-CH₂-Ph). The five protons of the aromatic phenyl ring typically appear as a multiplet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Unique signals are anticipated for the methyl carbon, the methylene carbon adjacent to the carbonyl, the benzylic methylene carbon, the carbonyl carbon (C=O), and the carbons of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ) ppm | Signal Multiplicity |

| Methyl | ¹H | ~2.2 | Singlet |

| Methylene (keto-side) | ¹H | ~4.1 | Singlet |

| Methylene (benzyl) | ¹H | ~4.6 | Singlet |

| Aromatic | ¹H | ~7.3 | Multiplet |

| Methyl | ¹³C | ~27 | - |

| Methylene (keto-side) | ¹³C | ~78 | - |

| Methylene (benzyl) | ¹³C | ~73 | - |

| Aromatic CH | ¹³C | ~128-129 | - |

| Aromatic Quaternary C | ¹³C | ~137 | - |

| Carbonyl | ¹³C | ~206 | - |

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of approximately 164.20 g/mol . nih.govchemscene.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z of 164. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 165 is often detected. uni.lu The fragmentation pattern is critical for structural confirmation. chemicalbook.comlibretexts.org For this compound, fragmentation often occurs via alpha-cleavage on either side of the ketone's carbonyl group.

Key fragmentation pathways include:

Formation of the Tropylium (B1234903) Ion: Cleavage of the benzyl-oxygen bond is common for benzyl (B1604629) ethers, leading to the formation of the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.

Formation of the Acetyl Cation: Alpha-cleavage can result in the loss of the benzyloxymethyl radical to produce the acylium ion ([CH₃CO]⁺) at m/z 43. This is often a prominent peak for methyl ketones. docbrown.info

Other Significant Fragments: Cleavage can also form a benzyloxymethyl cation ([C₆H₅CH₂OCH₂]⁺) at m/z 121.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Ion Fragment | Formula |

| 165 | [M+H]⁺ (Protonated Molecule) | [C₁₀H₁₃O₂]⁺ |

| 164 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂O₂]⁺ |

| 121 | Benzyloxymethyl cation | [C₈H₉O]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 43 | Acetyl cation | [C₂H₃O]⁺ |

Data derived from predicted fragmentation patterns and spectral databases. nih.govuni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. rsc.org The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nih.gov

The most prominent feature is the strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). pg.edu.pl Other important absorptions include those from the C-O-C ether linkage, aromatic C=C bonds, and various C-H bonds.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3030 | Aromatic C-H Stretch | Medium-Weak |

| ~2920 | Aliphatic C-H Stretch | Medium |

| ~1720 | Ketone C=O Stretch | Strong, Sharp |

| ~1600, ~1495, ~1450 | Aromatic C=C Stretch | Medium-Weak |

| ~1100 | C-O-C Ether Stretch | Strong |

Note: Values are typical for the specified functional groups and are consistent with data available in spectral libraries. nih.govpg.edu.pllibretexts.org

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. Both liquid and gas chromatography are routinely utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification in various matrices. chemscene.com The method typically employs a reverse-phase setup, where a nonpolar stationary phase is used with a polar mobile phase. acs.org

Due to the presence of a phenyl group, which acts as a chromophore, UV detection is highly effective. For related chiral compounds, specialized chiral stationary phases are used to separate enantiomers, demonstrating the versatility of HPLC in stereoselective analysis. rsc.orgrsc.org

Table 4: Representative HPLC Conditions for Analysis of this compound and Related Compounds

| Parameter | Condition |

| Mode | Reverse-Phase (RP-HPLC) |

| Stationary Phase/Column | C18 (for purity analysis) unibo.it; Chiralpak IA or Chiracel OD (for chiral separation) rsc.orgrsc.org |

| Mobile Phase | Acetonitrile/Water (Isocratic or Gradient); Hexane/Isopropanol (for chiral separation) rsc.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min rsc.orgunibo.it |

| Detector | UV-Vis (e.g., at 254 nm or 265 nm) rsc.orgrsc.org |

| Application | Purity assessment chemscene.com, quantitative analysis, separation of stereoisomers rsc.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the differential partitioning of the compound between the mobile gas phase and a stationary liquid phase coated on the column.

For enhanced identification capabilities, GC is frequently coupled with a mass spectrometer (GC-MS), which provides mass spectra for the separated components, allowing for definitive peak identification. The retention time in GC is a key parameter for identification, while the peak area allows for quantification.

Table 5: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column, e.g., Equity-5 or HP-5 (5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injection | Split/Splitless injector |

| Oven Program | Temperature-programmed ramp (e.g., 60°C initial, ramped to 270°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Purity determination, separation from volatile impurities, identification (with MS) nih.gov |

Crystallographic Studies

Crystallographic studies are pivotal in determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org Through the technique of X-ray crystallography, a beam of X-rays is directed at a crystal, causing the beam to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, scientists can produce a detailed model of the electron density within the crystal, revealing the positions of atoms and the nature of their chemical bonds. wikipedia.org

While crystallographic data for this compound itself is not prominently available in the reviewed literature, a detailed single-crystal X-ray diffraction analysis has been performed on its isotopically labeled derivative, [1,2,3-¹³C₃]-1-(Phenylsulfinyl)-3-benzyloxyacetone. researchgate.netsemanticscholar.org The study of this derivative provides significant insight into the molecular geometry and packing that can be extrapolated to understand the structural properties of related compounds.

The X-ray diffraction analysis of this this compound derivative revealed that it crystallizes in the monoclinic crystal system within the acentric space group Pc. researchgate.net In the crystal structure, molecules are organized in stacks along the b-axis, with each stack composed of molecules of the same chirality. researchgate.net These stacks of molecules with opposite chirality then alternate along the c-axis. researchgate.net The analysis indicated no unusually short intermolecular contacts, suggesting a stable packing arrangement. researchgate.net

Table 1: Crystallographic Data for [1,2,3-¹³C₃]-1-(Phenylsulfinyl)-3-benzyloxyacetone researchgate.net

| Parameter | Value |

| Formula | C₁₆H₁₆O₃S |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Temperature | 100 K |

| a (Å) | 16.073(5) |

| b (Å) | 5.5079(16) |

| c (Å) | 7.949(2) |

| β (°) ** | 100.221(4) |

| Volume (ų) | 692.6(3) |

| Z | 2 |

| Calculated Density (g/cm³) ** | 1.383 |

Computational and Chemoinformatic Approaches

Computational and chemoinformatic methods are increasingly vital in modern chemical research, offering predictive insights into molecular properties and behaviors. nih.govresearchgate.net These in silico techniques, ranging from quantum mechanical calculations to molecular modeling, complement experimental data and guide synthetic efforts. upc.edu

Computational Studies Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aimspress.comwikipedia.org Research involving derivatives of this compound has utilized DFT to probe molecular characteristics. researcher.life For instance, DFT and Time-Dependent DFT (TD-DFT) have been applied to study compounds synthesized from this compound, providing a deeper understanding of their electronic properties. researcher.life Such computational approaches are crucial for predicting reactivity, spectroscopic signatures, and thermodynamic stability. acs.org

Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecules. upc.edu These methods are instrumental in drug discovery and materials science for tasks like predicting molecular shapes, understanding intermolecular interactions, and designing new molecules with desired properties. nih.govnih.gov

Chemoinformatic Approaches Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and properties. In research related to the synthesis of novel orexin (B13118510) receptor ligands, where this compound was used as a starting material, a chemoinformatic approach was employed. nii.ac.jp Specifically, a computational analysis based on normalized principal moment-of-inertia (PMI) ratios was conducted. nii.ac.jp This analysis helped to illustrate the three-dimensional shape diversity of the synthesized chemical library, demonstrating that the molecular shapes were distributed within a three-dimensionality area corresponding to the target protein's binding pocket. nii.ac.jp

Table 2: Computational and Chemoinformatic Methods in this compound Research

| Method | Application | Research Context | Reference |

| Density Functional Theory (DFT) | Electronic structure calculation. | Study of [1,2,3-¹³C₃]-1-(Phenylsulfinyl)-3-benzyloxyacetone. | researcher.life |

| Molecular Modeling | Conformational analysis and prediction of molecular properties. | General approach applicable to this compound derivatives for understanding structure-activity relationships. | upc.edu |

| Principal Moment-of-Inertia (PMI) Analysis | Assessment of molecular shape and three-dimensionality. | Analysis of a chemical library synthesized using this compound for drug discovery. | nii.ac.jp |

Q & A

Q. What are the key safety protocols for handling benzyloxyacetone in laboratory settings?

this compound requires adherence to standard safety measures for ketones, including:

- Personal Protective Equipment (PPE): Use impermeable gloves (e.g., nitrile), lab coats, and chemical goggles to avoid skin/eye contact .

- First Aid: For eye exposure, flush immediately with water for ≥15 minutes and seek medical attention. For skin contact, rinse thoroughly and remove contaminated clothing .

- Ventilation: Work in a fume hood to prevent inhalation of vapors .

- Storage: Keep in a cool, dry area away from incompatible substances (e.g., strong oxidizers) .

Q. How can this compound be synthesized and characterized for purity validation?

- Synthesis: this compound is typically synthesized via nucleophilic substitution or aldol reactions. For example, α-benzyloxyacetone can be prepared by protecting the hydroxyl group of α-hydroxyacetone with benzyl bromide under basic conditions .

- Characterization:

- Purity: Assessed via GC (>97% purity threshold) or HPLC .

- Structural Confirmation: Use H/C NMR to verify the benzyloxy group (δ ~4.5 ppm for CH) and ketone functionality .

- Melting Point: Compare observed mp (e.g., 62–64°C for derivatives) with literature values .

Q. What solvents and conditions optimize this compound’s stability during reactions?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility in nucleophilic reactions, while water-tolerant systems (e.g., aqueous THF) are suitable for organocatalytic aldol reactions .

- Stability: Avoid prolonged exposure to light or heat; store under inert atmosphere (N/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does this compound’s α-substitution influence regio- and enantioselectivity in asymmetric aldol reactions?

- Mechanistic Insight: The benzyloxy group acts as a directing group, stabilizing transition states via hydrogen bonding with organocatalysts like (S)-BINAM-L-prolinamide. This favors syn-diastereomers (85% ee) in aldol reactions with p-nitrobenzaldehyde .

- Solvent Effects: Water enhances enantioselectivity by promoting hydrophobic interactions, while toluene may shift regioselectivity toward iso-aldol products .

- Methodology: Optimize catalyst loading (5–10 mol%) and temperature (0–25°C) to balance yield and selectivity .

Q. How should researchers address contradictions in enantioselectivity data for this compound-derived products?

- Systematic Analysis:

Control Experiments: Replicate reactions with fresh reagents to rule out impurities .

Catalyst Screening: Test alternative catalysts (e.g., proline derivatives) to isolate solvent/catalyst-specific effects .

Computational Modeling: Use DFT calculations to compare transition-state energies for competing pathways .

Literature Comparison: Cross-reference results with prior studies on α-alkoxyacetones to identify trends vs. outliers .

Q. What strategies improve the yield of this compound in multistep syntheses involving sensitive intermediates?

- Stepwise Optimization:

- Protection/Deprotection: Use benzyl groups for hydroxyl protection due to their stability under acidic/basic conditions .

- Quenching Protocols: For Grignard or organometallic reactions, add substrates dropwise at −78°C to minimize side reactions .

- Workup: Employ column chromatography (silica gel, hexane/EtOAc) for purification, monitoring by TLC .

Methodological Guidelines

- Reproducibility: Document reaction conditions (solvent, temperature, catalyst) meticulously to enable replication .

- Data Reporting: For new compounds, provide full spectroscopic data (NMR, HRMS) in Supporting Information .

- Ethical Compliance: Disclose safety risks (e.g., flammability, toxicity) in publications, referencing SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.